1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene
Overview
Description
1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene is a polyhalogenated benzene derivative This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene can be synthesized through various methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 1-bromo-4-chloro-2-fluorobenzene, a fluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable fluoromethylating agent .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include halogen exchange reactions, where the selective introduction of bromine, chlorine, and fluorine atoms is achieved under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used in these reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biphenyl derivatives are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique halogenated structure.
Mechanism of Action
The mechanism of action of 1-bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with biological macromolecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-3-fluorobenzene
- 1-Bromo-4-fluorobenzene
Uniqueness: 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene stands out due to the presence of the fluoromethyl group, which imparts unique reactivity and properties compared to other halogenated benzenes. This structural feature enhances its potential in various applications, particularly in the synthesis of complex organic molecules and the development of specialized materials .
Properties
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGPOEGNEIYUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231996 | |
Record name | 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628524-82-2 | |
Record name | 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628524-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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